molecular formula C27H24N2O4 B2739035 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid CAS No. 196808-79-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid

Cat. No. B2739035
CAS RN: 196808-79-4
M. Wt: 440.499
InChI Key: MMPTVKMTZAMBFI-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formation

Fmoc-D-2-Me-Trp can be used in the formation of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The Fmoc-derivatives of series K peptides, which include Fmoc-D-2-Me-Trp, have been found to retain their gel-forming capability .

Tissue Engineering

The Fmoc-K3 hydrogel, which includes Fmoc-D-2-Me-Trp, has been found to support cell adhesion, survival, and duplication, making it a potential material for tissue engineering .

Resistance to Oxidative Degradation

Peptides containing Fmoc-D-2-Me-Trp in their amino acid chain are more resistant to oxidative degradation, which usually takes place, for example, in the presence of reactive radicals or during high energy sterilization .

Self-Assembly

Fmoc-D-2-Me-Trp can self-assemble into supramolecular nanostructures under aqueous conditions, facilitating the formation of various biofunctional materials .

Fabrication of Biofunctional Materials

The self-assembling property of Fmoc-D-2-Me-Trp allows for the fabrication of various biofunctional materials . These materials have potential applications in a wide range of fields, including biotechnology and medicine .

Supramolecular Nanostructure Formation

The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPTVKMTZAMBFI-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid

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